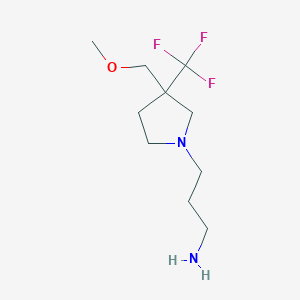![molecular formula C17H17IN2O B13427734 (4R)-4-(3-Iodophenyl)-1-[(3-methyl-4-pyridinyl)methyl]-2-pyrrolidinone](/img/structure/B13427734.png)
(4R)-4-(3-Iodophenyl)-1-[(3-methyl-4-pyridinyl)methyl]-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-4-(3-Iodophenyl)-1-[(3-methyl-4-pyridinyl)methyl]-2-pyrrolidinone is a complex organic compound that features a pyrrolidinone core with an iodophenyl and a pyridinylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Knorr pyrrole synthesis, which is a ring-forming reaction that synthesizes substituted pyrroles . This method typically requires zinc and acetic acid as catalysts and proceeds at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems could enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-(3-Iodophenyl)-1-[(3-methyl-4-pyridinyl)methyl]-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidinones.
Scientific Research Applications
(4R)-4-(3-Iodophenyl)-1-[(3-methyl-4-pyridinyl)methyl]-2-pyrrolidinone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which (4R)-4-(3-Iodophenyl)-1-[(3-methyl-4-pyridinyl)methyl]-2-pyrrolidinone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(4R)-4-(3-Iodophenyl)-1-[(3-methyl-4-pyridinyl)methyl]-2-pyrrolidinone is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the iodophenyl and pyridinylmethyl groups differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
Molecular Formula |
C17H17IN2O |
|---|---|
Molecular Weight |
392.23 g/mol |
IUPAC Name |
(4R)-4-(3-iodophenyl)-1-[(3-methylpyridin-4-yl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H17IN2O/c1-12-9-19-6-5-14(12)10-20-11-15(8-17(20)21)13-3-2-4-16(18)7-13/h2-7,9,15H,8,10-11H2,1H3/t15-/m0/s1 |
InChI Key |
ZBMHZKJIYMMCGK-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=C(C=CN=C1)CN2C[C@H](CC2=O)C3=CC(=CC=C3)I |
Canonical SMILES |
CC1=C(C=CN=C1)CN2CC(CC2=O)C3=CC(=CC=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3,4-dihydroxybenzoate](/img/structure/B13427662.png)






![(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[(2S)-2-[2-[(8-sulfonaphthalen-2-yl)amino]ethylcarbamoyl]pyrrolidin-1-yl]propan-2-yl]amino]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B13427692.png)
![4-amino-1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidin-2-one](/img/structure/B13427695.png)

![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B13427697.png)

![8-Isopropyl-5,8-diazaspiro[3.5]nonane](/img/structure/B13427709.png)
